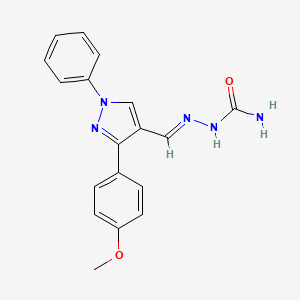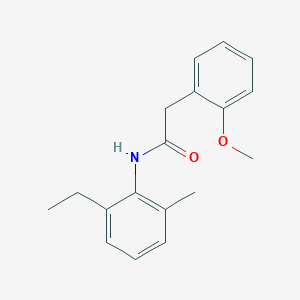![molecular formula C22H26N4O3 B5535826 5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of heterocyclic compounds like "5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" are of significant interest due to their diverse applications in medicinal chemistry, drug design, and material sciences. These compounds are known for their structural diversity, which allows for a wide range of chemical reactions and properties, contributing to their utility in various scientific and technological domains.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler heterocyclic compounds or functional groups. Techniques such as Palladium-Catalyzed Direct C–H Arylation have been extensively used to synthesize multiply arylated heteroarenes, including bioactive derivatives, showcasing the practicality and versatility of such methods in creating complex structures (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including those with a triazolone core, can be analyzed using spectroscopic methods like NMR, IR, and mass spectrometry. The unique arrangement of functional groups around the heterocyclic core significantly impacts the compound's chemical reactivity and physical properties. The structural analysis often focuses on the stereochemistry and electronic configuration, which are crucial for understanding the molecule's interactions in biological systems or material applications.
Chemical Reactions and Properties
Heterocyclic compounds containing the triazolone moiety participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity is influenced by the electron-donating or withdrawing nature of the substituents attached to the core structure. These chemical properties underpin the utility of such compounds in synthesizing new materials or as intermediates in drug synthesis.
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are determined by the molecular structure. Compounds like "5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" exhibit unique physical characteristics that can be tailored through molecular design for specific applications.
Chemical Properties Analysis
The chemical properties of such compounds are defined by their functional groups, leading to varied biological activities and applications. Studies on similar compounds reveal a broad range of activities, including antimicrobial, antioxidant, and potential therapeutic effects, which are often the focus of pharmaceutical research (Govindaraju et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Pyrrolidin-2-ones and their derivatives, including compounds similar to the specified chemical, are considered promising in non-aromatic heterocyclic compounds. They are integral to many natural products and biologically active molecules. Their structural variability, especially when substituents are introduced at various positions, is significant for synthesizing new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Applications in Chemical Reactions
- The compound's structure, related to the furyl and pyrrolidinyl groups, is relevant in regiospecific C-acylation of pyrroles and indoles, demonstrating its utility in specialized chemical syntheses (Katritzky et al., 2003).
- It's also involved in reactions for synthesizing substituted furans, highlighting its role in creating complex heterocyclic structures (Ennis & Gilchrist, 1990).
Biological and Pharmaceutical Research
- The structure of the compound is employed in the synthesis of labeled forms of biological molecules, such as SCH 58261, an A2A adenosine receptor antagonist. This illustrates its relevance in creating tools for biological and pharmaceutical research (Baraldi et al., 1996).
- The compound's derivatives show potential in fungicidal activities, indicating its utility in agricultural and pharmaceutical applications (Mao et al., 2013).
Chemical Properties and Synthesis Techniques
- Its derivatives have been studied for their chemical properties and synthesis techniques, providing insights into the creation of novel compounds with specific characteristics (Šafár̆ et al., 2000).
Role in Complex Chemical Structures
- The compound plays a role in the creation of complex chemical structures, like tetrahydro-pyrrolo[3,4-b]pyridine-5-ones, through novel synthesis processes (Liu et al., 2015).
Propiedades
IUPAC Name |
5-butyl-2-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-3-13-20-23-25(22(28)26(20)17-9-5-4-6-10-17)16-21(27)24-14-7-11-18(24)19-12-8-15-29-19/h4-6,8-10,12,15,18H,2-3,7,11,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJQWZHQQYSXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1C2=CC=CC=C2)CC(=O)N3CCCC3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)


![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)
